1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine
Description
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at position 2 and a piperidin-4-amine moiety at position 3. This structure combines a fused bicyclic aromatic system with a flexible amine-containing piperidine ring, making it a versatile scaffold for drug discovery. The compound’s dihydrochloride form, 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride, has been documented in radiochemistry studies for labeling applications .
Properties
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-9-8-11-12(14-4-7-17(11)15-9)16-5-2-10(13)3-6-16/h4,7-8,10H,2-3,5-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUJLUKUCQPVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where the pyrazolo[1,5-a]pyrazine intermediate reacts with piperidine derivatives under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemical research, 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine serves as a versatile probe for studying reaction mechanisms and synthetic pathways. Its unique structure allows chemists to explore various nucleophilic substitution reactions and coupling processes.
Table 1: Key Synthetic Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Utilized in synthesizing complex derivatives | |
| Coupling Reactions | Involves palladium-catalyzed methods | |
| Protective Group Strategies | Employed to enhance yield and selectivity |
Biology
The compound has been investigated for its potential role in enzyme inhibition and receptor modulation. Studies suggest that it may interact with specific targets in signal transduction pathways, making it a candidate for drug development.
Case Study: Enzyme Inhibition
A recent study explored the inhibitory effects of this compound on certain kinases involved in cancer progression. Results indicated significant inhibition at low micromolar concentrations, suggesting its potential as an anticancer agent.
Medicine
In medicinal chemistry, the compound is being explored as a ligand in drug discovery programs targeting neurological and cardiovascular conditions. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Table 2: Therapeutic Applications of this compound
Industry
The compound's unique properties make it suitable for developing new materials, particularly in polymer composites. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Case Study: Polymer Composite Development
Research has demonstrated that adding this compound to epoxy resins significantly improves their mechanical properties without compromising processability.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The pyrazolo[1,5-a]pyrazine/piperidine scaffold is shared by several pharmacologically active compounds. Below is a detailed comparison based on structural features, therapeutic targets, and pharmacological profiles:
Table 1: Structural and Pharmacological Comparison
Key Observations:
Structural Variations and Target Specificity :
- The pyrazolo[1,5-a]pyrazine core in the target compound and BIIB129 allows covalent binding to kinases like BTK due to reactive electrophilic groups (e.g., acrylamide in BIIB129) . In contrast, pyrazolo[1,5-a]pyrimidines (e.g., Anagliptin) favor hydrogen bonding with enzymes like DPP-4 via carboxamide substituents .
- Chlorophenyl substituents in CE-178253 enhance CB1 receptor affinity, while the piperidin-4-amine group in the target compound may improve solubility and CNS penetration .
Synthetic Efficiency :
- The target compound’s synthesis mirrors methods for pyrazolo[1,5-a]pyrimidines (67–93% yields via MW-assisted reactions), as seen in . However, coumarin-linked derivatives (e.g., 4c, 4f) require milder conditions (reflux in acetic acid) to avoid decomposition .
- BIIB129 and related BTK inhibitors employ multistep sequences, including acrylamide coupling (80–90% yields) .
Pharmacological Gaps :
- While Anagliptin and CE-178253 have well-defined IC₅₀ values, quantitative data on the target compound’s binding affinity or in vivo efficacy are lacking in the provided evidence.
Table 2: Green Chemistry Metrics (Comparative)
Biological Activity
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a unique structure combining a pyrazolo[1,5-a]pyrazine moiety with a piperidine ring. Its molecular formula is , and it is characterized by the following structural components:
| Component | Description |
|---|---|
| Pyrazolo[1,5-a]pyrazine | A bicyclic structure known for various biological activities |
| Piperidine | A six-membered saturated ring that enhances solubility and bioavailability |
Antitumor Activity
Recent studies have shown that derivatives of pyrazolo compounds exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have demonstrated inhibitory effects against key oncogenic pathways, including BRAF(V600E) and EGFR. These pathways are critical in various cancers, making this compound a candidate for further investigation in oncology .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
Antibacterial and Antimicrobial Properties
The compound has shown promising antibacterial activity against various strains of bacteria. Studies have indicated that pyrazole derivatives can disrupt bacterial cell walls or inhibit essential metabolic pathways, leading to bacterial cell death. This property positions them as potential candidates for developing new antibiotics .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors involved in cell signaling pathways.
- Enzyme Inhibition : It can inhibit enzymes that play critical roles in cancer progression and inflammation.
These interactions lead to altered cellular responses, contributing to its therapeutic effects.
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole ring or piperidine structure can significantly influence potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituents on Pyrazole | Altered binding affinity to target enzymes/receptors |
| Piperidine Variants | Changes in solubility and bioavailability |
Research emphasizes the importance of these modifications in enhancing the therapeutic profile of pyrazole-based compounds .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of a pyrazole derivative similar to this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity and potential synergistic effects when combined with doxorubicin, suggesting enhanced therapeutic outcomes when used in combination therapies .
- Anti-inflammatory Trials : Another study focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating their ability to reduce inflammation markers in animal models of arthritis. The findings support further exploration into their use as anti-inflammatory agents in clinical settings .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine, and how can researchers validate the intermediate steps?
- Methodology : Multi-step organic synthesis typically involves coupling pyrazolo-pyrazine derivatives with piperidin-4-amine precursors. For example, Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination may be employed to functionalize the pyrazine core. Validate intermediates using LC-MS for molecular weight confirmation and ¹H/¹³C NMR to verify structural integrity. Purity can be assessed via HPLC (>95% threshold).
- Data Contradiction : If unexpected byproducts arise, employ tandem MS/MS to identify fragmentation patterns and revise reaction conditions (e.g., adjusting catalyst loading or solvent polarity).
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?
- Methodology : Prioritize high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For structural elucidation, use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the pyrazolo-pyrazine and piperidine moieties. If discrepancies arise between theoretical and observed spectra, cross-validate with X-ray crystallography (if crystalline) or computational NMR prediction tools (e.g., DFT-based simulations).
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic properties of this compound, and what are the limitations of these models?
- Methodology : Use molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity to target receptors. Pharmacokinetic parameters (e.g., logP, bioavailability) can be predicted via QSAR models in software like MoKa or ADMET Predictor. Limitations include inaccuracies in predicting membrane permeability for rigid heterocyclic systems. Cross-validate with in vitro assays (e.g., Caco-2 cell monolayer studies).
- Data Contradiction : If computational predictions conflict with experimental results (e.g., lower-than-expected bioavailability), re-evaluate the compound’s conformational flexibility using molecular dynamics (MD) simulations (NAMD, GROMACS).
Q. What strategies optimize the crystallization of this compound for polymorph screening, and how does polymorphism impact its stability?
- Methodology : Screen solvents (polar aprotic vs. nonpolar) and cooling rates to isolate polymorphs. Techniques like slurry conversion or vapor diffusion can stabilize metastable forms. Characterize polymorphs via PXRD, DSC, and TGA. Stability studies under accelerated conditions (40°C/75% RH) assess hygroscopicity and phase transitions.
- Data Contradiction : If a polymorph exhibits unexpected degradation, perform solid-state NMR to analyze molecular packing and hydrogen-bonding networks, which may explain instability .
Q. How can researchers resolve contradictory in vitro vs. in vivo efficacy data for this compound?
- Methodology : Replicate in vivo studies with controlled variables (e.g., diet, metabolic enzyme inhibitors). Use LC-MS/MS to measure plasma/tissue concentrations and confirm bioavailability. If in vitro activity (e.g., IC₅₀) doesn’t translate in vivo, investigate off-target effects via kinome-wide profiling or transcriptomic analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
